Cas no 595-05-1 (Calycanthine)

Calycanthine 化学的及び物理的性質
名前と識別子
-
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS,5R,10bS,11R)-
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl...
- CALYCANTHINE
- CALYCANTHINE(P)
- (-)-(1R,3S)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID
- (+)-(1S,3R)-N-Boc-b-homocycloleucine
- (1R,3S)-N-boc-1-Aminocyclopentane-3-carboxylicacid(e.e.)
- (1S,3R)-(+)-3-(BOC-AMIN
- (1S,3R)-3-amino-N-tert-butyloxycarbonylcyclopentanecarboxylic acid
- (1S,3R)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid
- (1S,3R)-cyclopentanecarboxylic acid 3-[[(1,1-dimethylethoxy)carbonyl]amino]
- (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid
- Calycanthin
- NSC 99016
- [4bS-(4balpha,5alpha,10balpha,11alpha)]-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-bis(iminoethano)dibenzo[c,h][2,6]naphthyridine
- (1S)-21,24-Dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,
- (1S,2R,10R,11S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4
- (+)-Calycanthine
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, [4bS-(4b.alpha.,5.alpha.,10b.alpha.,11.alpha.)]-
- MLS000728639
- NSC-99016
- 5,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, [4bS-(4b.alpha.,5.alpha.,10b.alpha.,11.alpha.)]-
- Q27166918
- NCI60_042216
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
- CHEBI:95133
- Prestwick0_000595
- CHEMBL1981354
- Prestwick1_000595
- NSC99016
- HMS1569H12
- 5,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
- Prestwick2_000595
- Oprea1_287195
- LSM-6401
- XSYCDVWYEVUDKQ-UHFFFAOYSA-N
- Prestwick_723
- (1S,2S,10S,11S)-21,24-Dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- SPBio_002689
- HMS2270J12
- SMR000470815
- 21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- Prestwick3_000595
- CS-0032443
- CALYCANTHINE [MI]
- AB00513866
- UNII-F62N8QPR7V
- (4bS,5R,10bS,11R)-13,18-dimethyl-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo[c,h]-2,6-naphthyridine
- MS-25332
- AKOS040760131
- NS00042766
- SCHEMBL893195
- EINECS 209-857-7
- 595-05-1
- (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetraazahexacyclo[9.7.3.3(2,10).0(1,10).0(4,9).0(13,18)]tetracosa-4,6,8,13,15,17-hexaene
- (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- MLS002153896
- BSPBio_000470
- HY-N5121
- BPBio1_000518
- (4BS,5R,10BS,11R)-5,6,11,12-TETRAHYDRO-13,18-DIMETHYL-5,10B:11,4B-BIS(IMINOETHANO)-DIBENZO(C,H)(2,6)NAPHTHYRIDINE
- F62N8QPR7V
- SMR001233245
- HMS2096H12
- AC-34463
- Q27106029
- HMS2230M13
- CHEMBL464770
- 5,10B:11,4B-BIS(IMINOETHANO)DIBENZO(C,H)(2,6)NAPHTHYRIDINE, 5,6,11,12-TETRAHYDRO-13,18-DIMETHYL-, (4BS,5R,10BS,11R)-
- D-CALYCANTHINE
- CHEBI:3333
- BRD-K59851896-001-02-4
- XSYCDVWYEVUDKQ-GXRSIYKFSA-N
- (1S,2R,10S,11R)-21,24-Dimethyl-3,12,21,24-tetraazahexacyclo(9.7.3.3(2,10).0(1,10).0(4,9).0(13,18))tetracosa-4,6,8,13,15,17-hexaene
- (4bS,5R,10bS,11R)-13,18-dimethyl-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo(c,h)-2,6-naphthyridine
- (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo(9.7.3.32,10.01,10.04,9.013,18)tetracosa-4,6,8,13,15,17-hexaene
- 5,10b:11,4b-Di(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS,5R,10bS,11R)-
- 5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS-(4balpha,5alpha,10balpha,11alpha))-
- NCGC00179550-04
- 5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
- Calycanthine
-
- インチ: 1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21-,22+
- InChIKey: XSYCDVWYEVUDKQ-COPRSSIGSA-N
- SMILES: N1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]23C4=C([H])C([H])=C([H])C([H])=C4N([H])[C@@]1([H])[C@]12C2=C([H])C([H])=C([H])C([H])=C2N([H])[C@@]3([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- Exact Mass: 346.215747g/mol
- Surface Charge: 0
- XLogP3: 3.9
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 0
- Exact Mass: 346.215747g/mol
- 単一同位体質量: 346.215747g/mol
- Topological Polar Surface Area: 30.5Ų
- Heavy Atom Count: 26
- 複雑さ: 531
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 346.5
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245 ºC
- Boiling Point: 531.8°Cat760mmHg
- フラッシュポイント: 310.3°C
- Refractive Index: 1.711
- Solubility: 微溶性(6.9 g/l)(25ºC)、
- PSA: 30.54000
- LogP: 3.18840
- 比旋光度: D18 +684° (c = 1.2 in abs alc)
Calycanthine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Calycanthine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032443-10mg |
Calycanthine |
595-05-1 | ≥99.0% | 10mg |
$686.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1063-10 mg |
Calycanthine |
595-05-1 | 10mg |
¥6210.00 | 2022-04-26 | ||
ChemScence | CS-0032443-5mg |
Calycanthine |
595-05-1 | ≥99.0% | 5mg |
$403.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55434-5mg |
Calycanthine |
595-05-1 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-N5121-10mg |
Calycanthine |
595-05-1 | 99.93% | 10mg |
¥6860 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873368-1mg |
Calycanthine |
595-05-1 | ,98% | 1mg |
¥613.00 | 2022-09-02 | |
TargetMol Chemicals | TN1063-10 mg |
Calycanthine |
595-05-1 | 98% | 10mg |
¥ 2,130 | 2023-07-11 | |
MedChemExpress | HY-N5121-1mg |
Calycanthine |
595-05-1 | 99.93% | 1mg |
¥1831 | 2024-04-18 | |
A2B Chem LLC | AG66321-100mg |
CALYCANTHINE |
595-05-1 | 98% by HPLC | 100mg |
$3217.00 | 2024-04-19 | |
A2B Chem LLC | AG66321-5mg |
CALYCANTHINE |
595-05-1 | 98% by HPLC | 5mg |
$340.00 | 2024-04-19 |
Calycanthine 関連文献
-
T. A. Hamor,J. Monteath Robertson J. Chem. Soc. 1962 194
-
G. W. Kirby,S. W. Shah,E. J. Herbert J. Chem. Soc. C 1969 1916
-
S. F. Mason,G. W. Vane J. Chem. Soc. B 1966 370
-
Arindam Khatua,Pranay Shyamal,Souvik Pal,Ayan Mondal,Alakesh Bisai Chem. Commun. 2022 58 3929
-
6. 116. CalycanthineG. Barger,Juan Madinaveitia,Paul Streuli J. Chem. Soc. 1939 510
-
Stephen P. Lathrop,Mohammad Movassaghi Chem. Sci. 2014 5 333
-
8. π-SCF studies of the circular dichroism and electronic spectra of alkaloids containing the aniline chromophore. The stereochemical configuration of calycanthine and caracurine-IIW. S. Brickell,S. F. Mason,D. R. Roberts J. Chem. Soc. B 1971 691
-
Zhixian Ma,Ankun Zhou,Chengfeng Xia Nat. Prod. Rep. 2022 39 1015
-
Xianfu Shen,Yongyun Zhou,Yongkai Xi,Jingfeng Zhao,Hongbin Zhang Chem. Commun. 2015 51 14873
Calycanthineに関する追加情報
Recent Advances in Calycanthine (595-05-1) Research: A Comprehensive Update
Calycanthine (CAS: 595-05-1), a naturally occurring indole alkaloid derived from plants such as Calycanthus floridus, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. Recent studies have focused on elucidating its mechanism of action, optimizing synthetic routes, and exploring its therapeutic potential in various diseases, including cancer and neurological disorders. This research brief consolidates the latest findings on Calycanthine, providing a detailed overview of its current applications and future prospects.
One of the most notable advancements in Calycanthine research is the development of novel synthetic methodologies to enhance its production efficiency. A 2023 study published in the Journal of Medicinal Chemistry reported a scalable, enantioselective synthesis of Calycanthine, addressing previous challenges related to low yields and complex purification processes. The study utilized a palladium-catalyzed asymmetric allylic alkylation as a key step, achieving a 45% overall yield with high enantiomeric purity (>99% ee). This breakthrough paves the way for large-scale production, facilitating further preclinical and clinical investigations.
In addition to synthetic advancements, recent research has shed light on the molecular targets and mechanisms underlying Calycanthine's biological activities. A 2024 paper in Nature Chemical Biology identified the compound as a potent modulator of the serotonin receptor 5-HT2A, with implications for treating neuropsychiatric conditions such as depression and schizophrenia. Through a combination of computational docking and functional assays, researchers demonstrated that Calycanthine exhibits selective binding to 5-HT2A over other serotonin receptor subtypes, suggesting its potential as a lead compound for developing next-generation psychotherapeutics.
Another area of active investigation is Calycanthine's anticancer properties. A recent study in Cell Chemical Biology revealed that the alkaloid induces apoptosis in triple-negative breast cancer (TNBC) cells by inhibiting the PI3K/AKT/mTOR signaling pathway. Notably, Calycanthine showed synergistic effects when combined with conventional chemotherapeutic agents like paclitaxel, reducing the required dosage and minimizing off-target toxicity. These findings highlight its potential as an adjunct therapy for aggressive cancers with limited treatment options.
Despite these promising developments, challenges remain in translating Calycanthine's preclinical success into clinical applications. Pharmacokinetic studies indicate that the compound exhibits poor oral bioavailability and rapid metabolism, necessitating the development of optimized formulations or prodrug strategies. Ongoing research is exploring nanoparticle-based delivery systems and structural analogs to overcome these limitations while retaining its therapeutic efficacy.
In conclusion, Calycanthine (595-05-1) continues to emerge as a multifaceted compound with significant potential in drug discovery and development. The recent progress in synthesis, target identification, and therapeutic applications underscores its value as a scaffold for designing novel bioactive molecules. Future research should prioritize addressing pharmacokinetic challenges and expanding clinical validation to fully realize its therapeutic promise.
595-05-1 (Calycanthine) Related Products
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 1701-57-1(2,3,4,5-tetrahydro-1H-1-benzazepine)
- 496-15-1(2,3-dihydro-1H-indole)
- 479-59-4(Julolidine)
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 4497-58-9(2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline)
- 1780-19-4(1,2,3,4-Tetra-qUinaldine)
- 5545-89-1(Chimonanthine)
- 118-12-7(1,3,3-Trimethyl-2-methyleneindoline)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)
